
4-(4-((6-(Cyclopropanecarboxamido)pyridazin-3-yl)thio)butanamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound contains one pyridazin-3-amine moiety, p-aminobenzoic acid (PABA) part, and one acrylamide group. All these groups are assembled through an amide linkage . The molecular fragments (benzamide, acrylamide, and pyridazine) are almost coplanar to each other in all the obtained conformers which may be due to the resonance stabilization .
Chemical Reactions Analysis
The compound has been found to interact with the amino acids through hydrophobic interactions, and aromatic rings of the compound play an important role . The pyridazine ring interacts with Q190 by conventional means .
Scientific Research Applications
Synthesis and Biological Activity
- Novel Indolylpyridazinone Derivatives : A study by Abubshait, S. (2007) discussed the synthesis of novel indolylpyridazinone derivatives with expected biological activity, demonstrating methods for creating compounds that could have antibacterial properties. This research shows how variations in chemical structure can lead to potential antimicrobial agents Abubshait, S. (2007).
Drug Discovery and Antiviral Agents
- Antiviral Drug Discovery : De Clercq, E. (2009) reviewed antiviral drug discovery, including various compounds with potential antiviral activities. This work outlines how heterocyclic compounds play a role in developing treatments for viral infections, suggesting a possible research application for similar compounds De Clercq, E. (2009).
Antipsychotic Agent Evaluation
- Heterocyclic Carboxamides as Antipsychotic Agents : Research by Norman, M. H., et al. (1996) evaluated heterocyclic carboxamides for their potential as antipsychotic agents, highlighting the importance of structural analogs in discovering new therapeutic options Norman, M. H., et al. (1996).
Antimicrobial and Antioxidant Activity
- Synthesis and Screening of Pyridine Derivatives : A study by Flefel, E. M., et al. (2018) prepared novel pyridine and fused pyridine derivatives, evaluating their antimicrobial and antioxidant activities. This indicates the compound's potential for contributing to the development of new antimicrobial and antioxidant agents Flefel, E. M., et al. (2018).
Synthesis Techniques
- Microwave Assisted Synthesis : Youssef, R. Faty, et al. (2011) explored microwave-assisted synthesis for novel heterocyclic compounds, demonstrating an efficient method for creating such chemicals, which could be applied to synthesize complex molecules like 4-(4-((6-(Cyclopropanecarboxamido)pyridazin-3-yl)thio)butanamido)benzamide Youssef, R. Faty, et al. (2011).
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that pyridazinone derivatives can interact with various targets leading to a broad spectrum of activities .
Biochemical Pathways
Pyridazinone derivatives have been associated with a plethora of activities, indicating that they likely affect multiple biochemical pathways .
Result of Action
It’s known that pyridazinone derivatives can exhibit a wide range of pharmacological activities .
Properties
IUPAC Name |
4-[4-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylbutanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c20-18(26)12-5-7-14(8-6-12)21-16(25)2-1-11-28-17-10-9-15(23-24-17)22-19(27)13-3-4-13/h5-10,13H,1-4,11H2,(H2,20,26)(H,21,25)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFAJDCDXYCQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2533464.png)



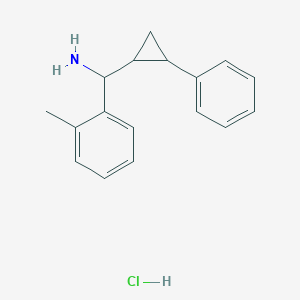
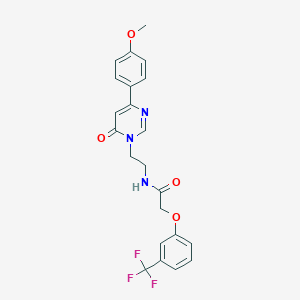
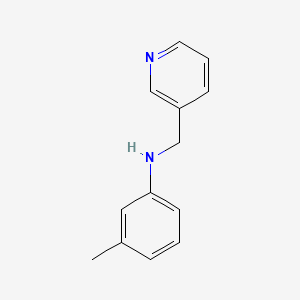

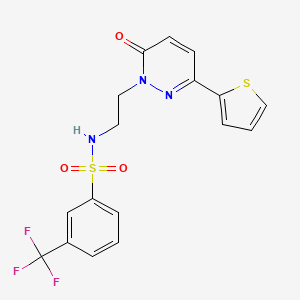
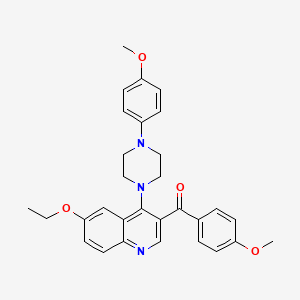
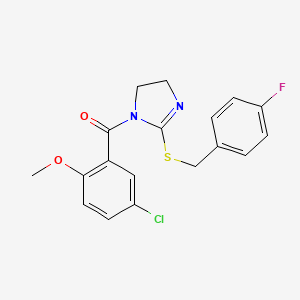
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2533482.png)
![1-(3-methoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2533484.png)
